![molecular formula C11H22N2O2 B6352279 tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate CAS No. 2305078-76-4](/img/structure/B6352279.png)
tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate is a chemical compound that has garnered significant interest in scientific research. It is commonly used in peptide synthesis due to its ability to protect amine functional groups. This compound is known for its stability and solubility in polar organic solvents, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate can be synthesized by reacting piperic acid with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically involves cooling the mixture to an ice bath temperature, followed by the addition of the coupling agent and stirring at room temperature for several hours. The resulting compound is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide under metal-free conditions.
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions. The reactions are typically carried out in solvents such as dioxane and methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with tert-butyl hydroperoxide can yield tert-butyl esters, while reduction with lithium aluminum hydride can produce the corresponding amine .
Scientific Research Applications
Tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Studied for its potential antiviral, antibacterial, and antifungal activities.
Medicine: Investigated for its potential therapeutic uses, particularly in the inhibition of HIV-1 integrase.
Industry: Utilized in the synthesis of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate involves its ability to protect amine functional groups during chemical reactions. This protection is achieved through the formation of a stable carbamate linkage, which prevents unwanted side reactions. The compound’s molecular targets and pathways include interactions with enzymes and other proteins involved in peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A related compound used in similar applications, particularly as a protecting group in organic synthesis.
tert-Butyl-N-methylcarbamate: Another similar compound with applications in organic synthesis.
Uniqueness
Tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate is unique due to its specific stereochemistry and its ability to protect amine groups effectively. Its stability and solubility in polar solvents also make it a valuable reagent in various chemical processes.
Properties
IUPAC Name |
tert-butyl N-[(2S,4R)-2-methylpiperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURXHODEVCLVNT-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CCN1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

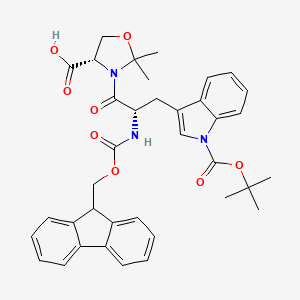
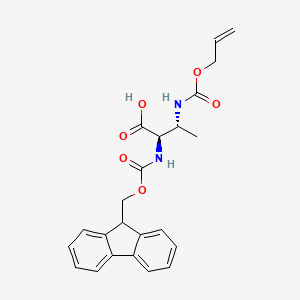
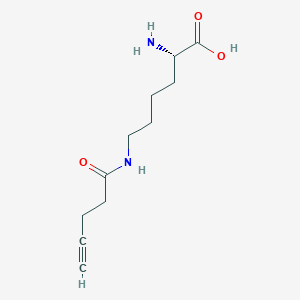


![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)


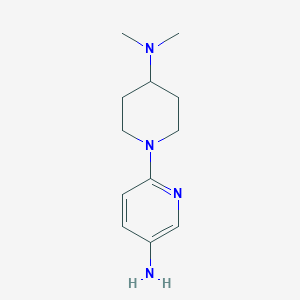
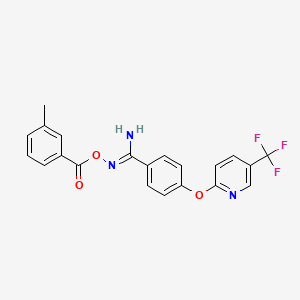
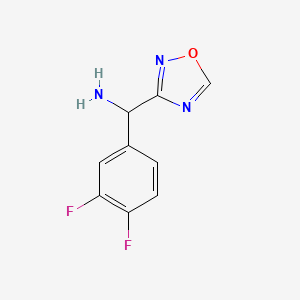
![methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate](/img/structure/B6352287.png)
![Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate](/img/structure/B6352297.png)
